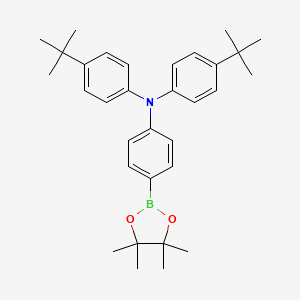
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Overview
Description
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a useful research compound. Its molecular formula is C32H42BNO2 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline , often referred to as compound A , is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30B2N2O2
- Molecular Weight : 378.29 g/mol
- CAS Number : Not specifically listed but related to compounds with similar structures.
Compound A is believed to interact with various biological targets due to its unique structure, which includes a dioxaborolane moiety known for its ability to form stable complexes with biomolecules. The tert-butyl groups enhance lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, phenylthiazoles containing tert-butyl groups demonstrated promising antibacterial activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the tert-butyl group is thought to contribute to the lipophilicity and overall bioactivity of these compounds.
Cytotoxicity and Cell Viability
The cytotoxic effects of compound A were evaluated in various cell lines. Preliminary data suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells. In vitro assays indicated that similar compounds could inhibit cell proliferation by inducing apoptosis in cancerous cells .
Case Studies
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H30B2N2O2 |
| Molecular Weight | 378.29 g/mol |
| Antibacterial Activity | Effective against MRSA |
| IC50 (Cancer Cell Lines) | Low µM range |
| Bioavailability | Moderate |
Properties
IUPAC Name |
N,N-bis(4-tert-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42BNO2/c1-29(2,3)23-11-17-26(18-12-23)34(27-19-13-24(14-20-27)30(4,5)6)28-21-15-25(16-22-28)33-35-31(7,8)32(9,10)36-33/h11-22H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYADYBMZVAHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















